2-(4-CHLOROPHENOXY)-N'~1~-[(E)-1-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)METHYLIDENE]ACETOHYDRAZIDE
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Overview
Description
2-(4-chlorophenoxy)-N’-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenoxy group and a benzimidazole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N’-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]acetohydrazide typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 4-chlorophenoxyacetic acid.
Synthesis of the Benzimidazole Derivative: The benzimidazole moiety is synthesized by reacting o-phenylenediamine with an appropriate aldehyde under acidic conditions to form 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole.
Condensation Reaction: The final step involves the condensation of the chlorophenoxyacetic acid derivative with the benzimidazole derivative in the presence of a dehydrating agent such as phosphorus oxychloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions would be optimized for scalability, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the benzimidazole moiety, potentially forming alcohol derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include oxidized benzimidazole derivatives, reduced alcohol derivatives, and various substituted chlorophenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structure suggests possible interactions with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, the compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it valuable for developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N’-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chlorophenoxy group may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
4-chlorophenoxyacetic acid: A simpler compound with similar structural features but lacking the benzimidazole moiety.
1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone: Another compound with a chlorophenoxy group but different functional groups and applications.
Uniqueness
The uniqueness of 2-(4-chlorophenoxy)-N’-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]acetohydrazide lies in its combination of the chlorophenoxy and benzimidazole moieties. This combination provides a unique set of chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H17ClN4O3 |
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Molecular Weight |
372.8g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H17ClN4O3/c1-22-15-8-3-12(9-16(15)23(2)18(22)25)10-20-21-17(24)11-26-14-6-4-13(19)5-7-14/h3-10H,11H2,1-2H3,(H,21,24)/b20-10+ |
InChI Key |
MWVDWQWOADSIBT-KEBDBYFISA-N |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)/C=N/NC(=O)COC3=CC=C(C=C3)Cl)N(C1=O)C |
SMILES |
CN1C2=C(C=C(C=C2)C=NNC(=O)COC3=CC=C(C=C3)Cl)N(C1=O)C |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=NNC(=O)COC3=CC=C(C=C3)Cl)N(C1=O)C |
Origin of Product |
United States |
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